Minalrestat - 129688-50-2

Minalrestat

Catalog Number: EVT-276397
CAS Number: 129688-50-2
Molecular Formula: C19H11BrF2N2O4
Molecular Weight: 449.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Minalrestat is a member of isoquinolines.
Overview

Minalrestat is a synthetic compound recognized as a potent inhibitor of aldose reductase, an enzyme implicated in the complications of diabetes. By inhibiting this enzyme, Minalrestat aims to mitigate the effects of diabetic complications such as neuropathy and retinopathy. The compound has garnered attention due to its structural novelty and therapeutic potential, particularly in the context of managing diabetes-related disorders.

Source and Classification

Minalrestat is classified as an aldose reductase inhibitor and is structurally related to isoquinoline derivatives. It was first synthesized to explore its efficacy in preventing diabetic complications by targeting the polyol pathway, which converts glucose into sorbitol via aldose reductase. The compound's chemical identity can be denoted by its IUPAC name: 1-(6-fluoro-2-methylphenyl)-2-(1H-isoquinolin-3-yl)ethanone.

Synthesis Analysis

Methods and Technical Details

The synthesis of Minalrestat has been notably advanced through a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. This method employs formate esters as the carbon monoxide source, facilitating the construction of complex nitrogen-containing heterocycles. The process involves several key steps:

  1. Formation of Intermediate: A substrate containing two protecting groups undergoes the carbonylative Heck reaction.
  2. Deprotection: Following the reaction, the protecting groups are removed using trifluoroacetic acid.
  3. Lactonization: The resulting compound undergoes lactonization to yield Minalrestat or its analogues.
  4. Final Modifications: Additional steps may include amide formation to enhance biological activity.

The efficiency of this method has been demonstrated with yields exceeding 90% and high enantiomeric excess values, indicating its suitability for producing enantiopure derivatives of Minalrestat .

Molecular Structure Analysis

Structure and Data

Minalrestat features a complex molecular structure characterized by the presence of a fluorinated aromatic ring and an isoquinoline moiety. The key structural components include:

  • Fluorinated Phenyl Group: Enhances lipophilicity and biological activity.
  • Isoquinoline Core: Provides pharmacological properties associated with various biological activities.

The molecular formula for Minalrestat is C16H16FNO, with a molecular weight of approximately 273.31 g/mol. The structure can be represented in a simplified manner as follows:

Minalrestat=C16H16FNO\text{Minalrestat}=\text{C}_{16}\text{H}_{16}\text{F}\text{N}\text{O}
Chemical Reactions Analysis

Reactions and Technical Details

Minalrestat primarily participates in reactions typical for aldose reductase inhibitors, including:

  • Inhibition Mechanism: It competes with glucose for binding to aldose reductase, thereby reducing sorbitol accumulation.
  • Potential Side Reactions: Under certain conditions, Minalrestat may undergo hydrolysis or oxidation, which could affect its efficacy.

The synthesis route also showcases the versatility of palladium catalysis in facilitating C-C bond formation through carbonylation processes .

Mechanism of Action

Process and Data

The mechanism of action for Minalrestat revolves around its ability to inhibit aldose reductase effectively. This inhibition leads to:

  1. Reduced Sorbitol Production: By blocking the conversion of glucose to sorbitol, Minalrestat decreases osmotic and oxidative stress on tissues.
  2. Protection Against Diabetic Complications: This action helps preserve nerve and retinal cells from damage associated with diabetes.

Studies have shown that Minalrestat exhibits a significant reduction in sorbitol levels in diabetic models, supporting its therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Minalrestat exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for formulating effective pharmaceutical preparations that maximize bioavailability while minimizing degradation.

Applications

Scientific Uses

Minalrestat's primary application lies within pharmacology, specifically as an aldose reductase inhibitor aimed at addressing diabetic complications. Its exploration extends into various research areas:

  • Diabetes Research: Investigated for its potential to alleviate neuropathic pain and prevent retinopathy.
  • Drug Development: Serves as a lead compound for synthesizing analogues with improved efficacy or reduced side effects.
  • Pharmacokinetics Studies: Used to understand absorption, distribution, metabolism, and excretion profiles in biological systems.

Properties

CAS Number

129688-50-2

Product Name

Minalrestat

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone

Molecular Formula

C19H11BrF2N2O4

Molecular Weight

449.2 g/mol

InChI

InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27)

InChI Key

BMHZAHGTGIZZCT-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F

Solubility

Soluble in DMSO, not in water

Synonyms

Minalrestat, ARI-509; WAY-121509; WAY-ARI-509; WAYARI-509; ARI509; WAY121509; WAYARI-509; WAYARI509.

Canonical SMILES

C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.